molecular formula C19H21N5O4S2 B2506710 N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2034426-77-0

N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2506710
CAS No.: 2034426-77-0
M. Wt: 447.53
InChI Key: FHCGVQYXZISZLT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N5O4S2 and its molecular weight is 447.53. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activities

N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide and related compounds have been investigated for their antioxidant properties using various assays. They have shown moderate scavenging activity against radicals and metal chelating activity. Moreover, these compounds have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Potential

A series of related benzenesulfonamides have been synthesized and tested for their efficiency as inhibitors of carbonic anhydrase (CA) isoforms, particularly hCA IX and XII. These isoforms are associated with tumorigenesis, making the compounds potential candidates for anticancer and antimetastatic agents. Studies have shown high selectivity and inhibition potency for hCA IX, which is a validated drug target for cancer therapy (Lolak et al., 2019).

Antimicrobial Activity

Compounds structurally similar to this compound have been explored for their antimicrobial properties. Certain derivatives have shown significant activity against various strains of microbes, suggesting potential for the development of new antimicrobial agents (Desai et al., 2016).

Corrosion Inhibition

Research on benzothiazole derivatives, including those with structural motifs similar to this compound, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. This indicates potential industrial applications, particularly in protecting metal surfaces from corrosion (Hu et al., 2016).

Properties

IUPAC Name

N,N-dimethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-22(2)30(27,28)15-5-3-13(4-6-15)18(25)23-10-7-14(8-11-23)24-19(26)17-16(20-21-24)9-12-29-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGVQYXZISZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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